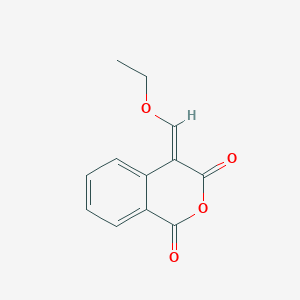![molecular formula C17H19ClN6O3S B2925627 3-[1-[(2-amino-2-oxoethyl)thio]-7-chloro-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide CAS No. 1112348-25-0](/img/structure/B2925627.png)
3-[1-[(2-amino-2-oxoethyl)thio]-7-chloro-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several functional groups and rings, including a triazole ring and a quinazolinone ring . Compounds with these types of structures are often found in pharmaceuticals and other biologically active substances .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, compounds with a triazole ring often have high thermal stability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- This compound is related to a class of chemicals that include triazoloquinazolinones, known for their diverse synthesis methods and chemical reactivity. For example, 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, a related compound, can be synthesized using anthranilamide and chloroethyl isocyanate, demonstrating the versatility of these compounds in organic synthesis (Chern et al., 1988).
- These compounds can also undergo reactions with chlorocarboxylic acid chlorides to form amides, showcasing their potential in creating a variety of chemically diverse derivatives (Chernyshev et al., 2014).
Potential Therapeutic Applications
- Quinazolines, including triazoloquinazolinones, have demonstrated significant biological activities. For instance, some derivatives have shown potent antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Özyanik et al., 2012).
- Specifically, some imidazo-triazoloquinazoline derivatives have exhibited strong antibacterial properties against various Gram-positive and Gram-negative bacteria, indicating their relevance in addressing bacterial infections (Nasr et al., 2003).
Molecular Research and Drug Development
- Triazoloquinazolines have also been explored in the context of adenosine antagonists, contributing to the understanding of receptor modulators in pharmacology (Francis et al., 1988).
- The compound's structure and derivatives play a significant role in molecular research, especially in synthesizing novel heterocyclic compounds that could serve as a basis for drug discovery and development.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[1-(2-amino-2-oxoethyl)sulfanyl-7-chloro-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O3S/c1-9(2)20-14(26)5-6-23-15(27)11-7-10(18)3-4-12(11)24-16(23)21-22-17(24)28-8-13(19)25/h3-4,7,9H,5-6,8H2,1-2H3,(H2,19,25)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIKIZCNZFUEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(carbamoylmethyl)sulfanyl]-7-chloro-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

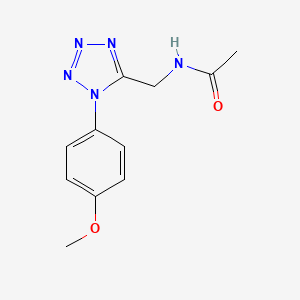

![1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2925549.png)

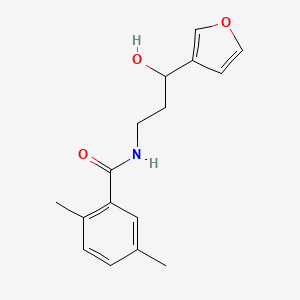
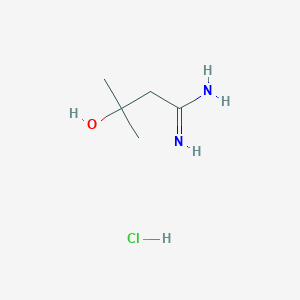
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2925555.png)
![6-fluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2925556.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2925558.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2925559.png)
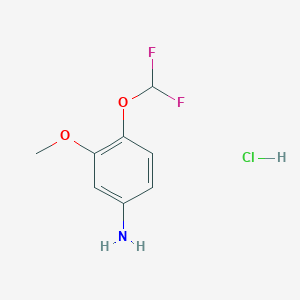
![1-[(4-Fluorosulfonyloxyphenyl)methyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B2925561.png)
![N-[4-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}sulfonyl)phenyl]acetamide](/img/structure/B2925565.png)
